![molecular formula C19H17N5O3S B2870086 3-((1-(Quinolin-8-ylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034231-14-4](/img/structure/B2870086.png)
3-((1-(Quinolin-8-ylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
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Overview
Description
3-((1-(Quinolin-8-ylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action and physiological effects. In
Scientific Research Applications
Synthesis of Biologically Active Piperidines
Piperidine derivatives are crucial in the synthesis of biologically active compounds. The compound can be used as a precursor or intermediate in the synthesis of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These derivatives are significant in drug design and can lead to the development of new pharmaceuticals with potential therapeutic effects.
Pharmacological Applications
The pharmacological applications of piperidine derivatives are vast. They are present in more than twenty classes of pharmaceuticals and have been used in the development of drugs with anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant properties . This compound could contribute to the discovery of new drugs with these activities.
Antioxidant Properties
Piperidine derivatives like the one have shown powerful antioxidant actions. They are capable of hindering or suppressing free radicals, which are harmful to the body. This property is particularly useful in the development of treatments for conditions caused by oxidative stress, such as cancer, inflammation, hypertension, and asthma .
Anticancer Activity
Some piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo. The compound “3-((1-(Quinolin-8-ylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile” could potentially be used in the synthesis of these types of compounds, contributing to cancer research and treatment .
Antiviral Applications
Piperidine derivatives have been studied for their antiviral properties. For instance, isatin-based imidazole derivatives, which are structurally similar to the compound , exhibited significant activity against SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), suggesting potential use in the treatment of viral infections .
Drug Development for DNA Damage Response
The compound can be optimized for the development of drugs targeting the DNA damage response pathway. For example, it can be used in the synthesis of checkpoint kinase 1 (CHK1) inhibitors, which have shown efficacy as potentiators of DNA-damaging chemotherapy and as single agents . This application is particularly relevant in the context of cancer therapy, where DNA damage response is a critical target.
Mechanism of Action
Target of Action
It is known that quinoline derivatives, which this compound is a part of, have been used in various fields due to their versatility . They have shown significant interactions with cells and have been screened for their efficacy against typical drugs in the market .
Mode of Action
Quinoline derivatives are known to interact with cells in a distinctive manner . The synthesized molecules are designed and synthesized by chemists through new strategies on par with the reported methods .
Biochemical Pathways
Quinoline derivatives have been associated with various significant fields due to their distinctive interaction with cells .
Action Environment
It is known that the synthesis of quinoline derivatives involves new strategies on par with the reported methods .
properties
IUPAC Name |
3-(1-quinolin-8-ylsulfonylpiperidin-3-yl)oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3S/c20-12-16-19(23-10-9-21-16)27-15-6-3-11-24(13-15)28(25,26)17-7-1-4-14-5-2-8-22-18(14)17/h1-2,4-5,7-10,15H,3,6,11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFJZQFIPXZFTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3)OC4=NC=CN=C4C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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